molecular formula C14H18N2O3 B112781 Benzyl 2-oxo-2-(pyrrolidin-1-YL)ethylcarbamate CAS No. 56414-65-4

Benzyl 2-oxo-2-(pyrrolidin-1-YL)ethylcarbamate

Cat. No. B112781
CAS RN: 56414-65-4
M. Wt: 262.3 g/mol
InChI Key: HUXWULXQFCLLDQ-UHFFFAOYSA-N
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Description

Benzyl 2-oxo-2-(pyrrolidin-1-YL)ethylcarbamate is a chemical compound with the molecular formula C14H18N2O3 . It is used as a reagent in the preparation of actinonin, an antibiotic .


Molecular Structure Analysis

The molecular structure of Benzyl 2-oxo-2-(pyrrolidin-1-YL)ethylcarbamate is represented by the molecular formula C14H18N2O3 . The molecular weight of this compound is 262.3 .

Scientific Research Applications

Antimicrobial Activity

Benzyl 2-oxo-2-(pyrrolidin-1-YL)ethylcarbamate derivatives have been studied for their antimicrobial properties. These compounds have shown effectiveness against a range of microbial pathogens. The pyrrolidinone moiety, in particular, is known to contribute significantly to the antimicrobial activity, making these derivatives potent candidates for the development of new antimicrobial agents .

Anticancer Activity

Research has indicated that certain pyrrolidinone derivatives exhibit anticancer properties. The structural framework of Benzyl 2-oxo-2-(pyrrolidin-1-YL)ethylcarbamate can be tailored to target specific cancer cells, potentially leading to the development of novel anticancer drugs. The ability to induce apoptosis in cancer cells is one of the key mechanisms through which these compounds exert their anticancer effects .

Anti-inflammatory Activity

The anti-inflammatory potential of Benzyl 2-oxo-2-(pyrrolidin-1-YL)ethylcarbamate is another area of interest. By modulating inflammatory pathways, these compounds can be used to treat various inflammatory disorders. Their role in reducing inflammation makes them valuable in the synthesis of drugs aimed at conditions like arthritis and other chronic inflammatory diseases .

Antidepressant Activity

Pyrrolidinone derivatives, including Benzyl 2-oxo-2-(pyrrolidin-1-YL)ethylcarbamate, have been explored for their antidepressant effects. These compounds may interact with neurotransmitter systems in the brain, offering a new avenue for the treatment of depression and other mood disorders .

Anti-HCV Activity

The fight against Hepatitis C Virus (HCV) has led to the investigation of various heterocyclic compounds. Benzyl 2-oxo-2-(pyrrolidin-1-YL)ethylcarbamate derivatives have shown promise in inhibiting HCV replication, which could be pivotal in the development of new antiviral drugs specifically targeting HCV .

Industrial Applications

Beyond their biomedical applications, these compounds also find use in industrial settings. For instance, they can be incorporated into polymers to enhance material properties or used as intermediates in the synthesis of complex organic molecules. Their versatility in chemical reactions makes them valuable in various industrial processes .

properties

IUPAC Name

benzyl N-(2-oxo-2-pyrrolidin-1-ylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-13(16-8-4-5-9-16)10-15-14(18)19-11-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXWULXQFCLLDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-oxo-2-(pyrrolidin-1-YL)ethylcarbamate

Synthesis routes and methods

Procedure details

Pyrrolidine (248 uL, 3 mmol), N-CBZ-glycine (628 mg, 3 mmol), and HOAt (408 mg, 3 mmol) were dissolved in 10 mL of dichloromethane. NMM (0.66 mL, 6 mmol) was added, followed by EDC (575 mg, 3 mmol). After stirring overnight at room temperature, the reaction mixture was diluted with dichloromethane, washed with water, saturated aqueous NaHCO3 solution, and saturated aqueous NH4Cl solution, then dried (Na2SO4) and evaporated to yield phenylmethyl [2-oxo-2-(1-pyrrolidinyl)ethyl]carbamate as a beige solid (782 mg, 100%). LCMS: (M+H)+: 263.1.
Quantity
248 μL
Type
reactant
Reaction Step One
Quantity
628 mg
Type
reactant
Reaction Step One
Name
Quantity
408 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.66 mL
Type
reactant
Reaction Step Two
Name
Quantity
575 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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